molecular formula C5H4Cl2 B12579260 2,5-Dichlorocyclopenta-1,3-diene CAS No. 195513-92-9

2,5-Dichlorocyclopenta-1,3-diene

Cat. No.: B12579260
CAS No.: 195513-92-9
M. Wt: 134.99 g/mol
InChI Key: WYOYWKQMROXYKE-UHFFFAOYSA-N
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Description

2,5-Dichlorocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two chlorine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentadiene, which is known for its reactivity and use in various chemical reactions, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the 2,5-dichloro derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the same chlorination process but with optimized conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles.

    Diels-Alder Reactions: As a diene, it can react with dienophiles in Diels-Alder reactions to form six-membered rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.

    Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.

    Diels-Alder Reactions: These reactions often require a dienophile and can be catalyzed by heat or Lewis acids.

Major Products

    Substitution Reactions: Products include 2,5-dihydroxycyclopenta-1,3-diene or 2,5-diaminocyclopenta-1,3-diene.

    Addition Reactions: Products include dibromo or dihydro derivatives.

    Diels-Alder Reactions: Products are typically six-membered ring compounds with various substituents.

Scientific Research Applications

2,5-Dichlorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichlorocyclopenta-1,3-diene in chemical reactions involves the interaction of its double bonds and chlorine atoms with various reagents. The chlorine atoms can act as leaving groups in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound without chlorine substituents.

    1,2-Dichlorocyclopenta-1,3-diene: A regioisomer with chlorine atoms at the 1 and 2 positions.

    2,3-Dichlorocyclopenta-1,3-diene: Another regioisomer with chlorine atoms at the 2 and 3 positions.

Uniqueness

2,5-Dichlorocyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 2 and 5 positions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

195513-92-9

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

2,5-dichlorocyclopenta-1,3-diene

InChI

InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1-4H

InChI Key

WYOYWKQMROXYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC1Cl)Cl

Origin of Product

United States

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